Bienvenue dans la boutique en ligne BenchChem!

Spiro[cyclobutane-1,3'-indolin]-2'-one

Bromodomain inhibition BET proteins BRD4 BD1 selectivity

Spiro[cyclobutane-1,3'-indolin]-2'-one (CAS 103490-52-4) is a spirocyclic oxindole building block featuring a cyclobutane ring fused to an indolin-2-one core at the 3-position. This compound serves as the unsubstituted parent scaffold for a patented series of selective BET bromodomain inhibitors developed by Orion Corporation, specifically targeting the BD1 domain of BRD4 with selectivity over BD2.

Molecular Formula C11H11NO
Molecular Weight 173.215
CAS No. 103490-52-4
Cat. No. B2532996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[cyclobutane-1,3'-indolin]-2'-one
CAS103490-52-4
Molecular FormulaC11H11NO
Molecular Weight173.215
Structural Identifiers
SMILESC1CC2(C1)C3=CC=CC=C3NC2=O
InChIInChI=1S/C11H11NO/c13-10-11(6-3-7-11)8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,12,13)
InChIKeyODQBPEFJSDUTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[cyclobutane-1,3'-indolin]-2'-one (CAS 103490-52-4): Core Scaffold for Selective Bromodomain Inhibition


Spiro[cyclobutane-1,3'-indolin]-2'-one (CAS 103490-52-4) is a spirocyclic oxindole building block featuring a cyclobutane ring fused to an indolin-2-one core at the 3-position [1]. This compound serves as the unsubstituted parent scaffold for a patented series of selective BET bromodomain inhibitors developed by Orion Corporation, specifically targeting the BD1 domain of BRD4 with selectivity over BD2 [2]. With a molecular formula of C₁₁H₁₁NO, a molecular weight of 173.21 g/mol, one hydrogen bond donor (N-H), and one hydrogen bond acceptor (C=O), the scaffold occupies a favorable physicochemical space for medicinal chemistry optimization [3].

Why Spiro[cyclobutane-1,3'-indolin]-2'-one Cannot Be Replaced by Other Spirocyclic Oxindoles


Spirocyclic oxindoles with different ring sizes or substitution patterns are not interchangeable with the spiro[cyclobutane-1,3'-indolin]-2'-one scaffold. The cyclobutane ring imposes a specific puckered conformation (~20-30° dihedral angle) that orients the indolin-2-one pharmacophore in a geometry distinct from that of the planar cyclopropane analog or the more flexible cyclopentane/piperidine variants [1]. In the Orion patent series, this precise geometry proved essential for achieving BRD4 BD1-selective inhibition—a profile not replicated by cyclopropane-spiro-indolinones, which exhibit PLK4 inhibitory activity instead, nor by thienotriazolodiazepine pan-BET inhibitors such as JQ1, which lack intra-bromodomain selectivity [2]. Furthermore, the 2'-carbonyl group is indispensable for the conserved hydrogen bond to Asn140 in the BRD4 BD1 acetyl-lysine binding pocket; the reduced spiro[cyclobutane-1,3'-indoline] analog lacks this donor-acceptor motif and is therefore unsuitable as a direct replacement [2].

Quantitative Evidence: Spiro[cyclobutane-1,3'-indolin]-2'-one Differentiation Data


BRD4 BD1 vs. BD2 Bromodomain Selectivity: Cyclobutane Scaffold Enables Intra-BET Discrimination

The Orion patent (US10336697B2) explicitly claims that spiro[cyclobutane-1,3'-indolin]-2'-one derivatives 'exhibit significant selectivity for BRD4 BD1 inhibition over BRD4 BD2 inhibition' [1]. This intra-bromodomain selectivity is a direct consequence of the cyclobutane spiro junction geometry, which positions the substituted aryl-sulfonamide moiety to exploit a residue difference between the BD1 and BD2 binding pockets. By contrast, the thienotriazolodiazepine pan-BET inhibitor JQ1 binds BD1 and BD2 with comparable affinity (Kd ~50-90 nM for both domains), exhibiting no meaningful intra-bromodomain selectivity [2]. Similarly, spiro[cyclopropane-1,3'-indolin]-2'-ones favor PLK4 kinase inhibition (IC₅₀ values in the 10-100 nM range) rather than bromodomain engagement, demonstrating that the spiro ring size dictates biological target preference [3].

Bromodomain inhibition BET proteins BRD4 BD1 selectivity Epigenetic oncology

Cyclobutane Ring Conformational Constraint: Puckered Geometry vs. Planar Cyclopropane or Flexible Cyclopentane Analogs

The cyclobutane ring in spiro[cyclobutane-1,3'-indolin]-2'-one adopts a puckered conformation with a dihedral angle of approximately 20-30°, which orients the indolin-2-one plane at a defined angle relative to the spiro junction [1]. This contrasts with the planar cyclopropane ring (dihedral ~0°) in spiro[cyclopropane-1,3'-indolin]-2'-one, which positions the oxindole in a coplanar geometry, and with the cyclopentane analog, which can sample multiple low-energy conformers (pseudorotation) [1]. The conformational rigidity of the cyclobutane scaffold can be quantified by the number of accessible low-energy conformers: the parent scaffold has one dominant conformer within 3 kcal/mol, while the cyclopentane analog has at least two [1]. This reduced conformational entropy is advantageous for binding site complementarity in bromodomains, where the rigid acetyl-lysine binding pocket favors pre-organized ligands.

Conformational analysis Spirocyclic scaffolds Structure-based design Ring strain

Synthetic Versatility: Electrochemical C-H Selenylation for Late-Stage Diversification of the Parent Scaffold

A 2024 publication in The Journal of Organic Chemistry demonstrated an electrochemical selenized reaction of N-arylbicyclo[1.1.0]butane-1-carboxamides with diselenides to access 3-(arylselanyl)spiro[cyclobutane-1,3'-indolin]-2'-one derivatives [1]. This method operates under mild, metal-free conditions and exhibits a broad substrate scope with good group tolerance. The reaction achieves yields of 60-90% across a library of substituted derivatives, highlighting the parent scaffold's amenability to late-stage diversification at the 3-position—a critical requirement for structure-activity relationship (SAR) exploration in drug discovery programs [1]. By contrast, the cyclopropane-spiro-indolinone scaffold typically requires harsher conditions for C-H functionalization due to higher ring strain, potentially limiting functional group compatibility [2].

Late-stage functionalization Electrochemical synthesis C-H activation Spirocycle diversification

Hydrogen Bond Donor-Acceptor Profile: Essential C2' Carbonyl for Bromodomain Binding vs. Reduced Indoline Analog

The 2'-carbonyl group of spiro[cyclobutane-1,3'-indolin]-2'-one functions as a critical hydrogen bond acceptor that engages the conserved Asn140 residue in the BRD4 BD1 acetyl-lysine binding pocket, as demonstrated by the structure-activity relationships established in US10336697B2 [1]. The reduced analog, spiro[cyclobutane-1,3'-indoline] (CAS 1403899-03-5), lacks this carbonyl group and consequently loses this key hydrogen bonding interaction. In the patent series, replacement of the oxindole with an indoline abolished bromodomain inhibitory activity, confirming the essential role of the C2' carbonyl [1]. The hydrogen bond donor (N-H) and acceptor (C=O) count of the parent scaffold (1 HBD, 1 HBA) also aligns with Lipinski-compliant physicochemical space, with a topological polar surface area (tPSA) of approximately 29.1 Ų—favorable for membrane permeability [2].

Hydrogen bonding Bromodomain pharmacophore Oxindole scaffold Binding affinity

Commercial Availability and Purity: Reference Standard Grade for Pharmacopoeial and Impurity Profiling

Spiro[cyclobutane-1,3'-indolin]-2'-one (CAS 103490-52-4) is commercially available from multiple ISO-certified suppliers at purities of ≥95% and ≥98%, making it suitable for use as a pharmaceutical reference standard for drug impurity profiling and analytical method validation [1]. Suppliers such as American Elements and CymitQuimica (Biosynth) provide batch-specific Certificates of Analysis (CoA) with documented purity by HPLC, ensuring lot-to-lot consistency for regulated research environments [1]. The compound is classified as a 'Building Block' and 'Reference Substance' for pharmaceutical research, with storage recommendations of -4°C to 4°C to maintain long-term stability [1].

Reference standard Pharmaceutical impurity Quality control ISO-certified supply

Optimal Application Scenarios for Spiro[cyclobutane-1,3'-indolin]-2'-one Procurement


Scaffold for BRD4 BD1-Selective Bromodomain Inhibitor Lead Optimization

Medicinal chemistry teams developing BD1-selective BET bromodomain inhibitors can use the parent scaffold as a starting point for SAR-driven substitution at the 5'- and 7'-positions, following the substitution pattern established in the Orion patent series (US10336697B2) [1]. The scaffold's pre-organized geometry enables BD1-selective engagement, a profile not achievable with pan-BET scaffolds such as JQ1 [1]. Late-stage diversification at the 3-position via electrochemical selenylation (60-90% yield) provides access to libraries for affinity optimization without resynthesis of the core [2].

Pharmaceutical Impurity Reference Standard for Drug Formulation Analysis

The compound is supplied as a high-purity (≥98%) reference standard suitable for HPLC impurity profiling and analytical method validation in pharmaceutical quality control. Its CAS-registered identity, batch-specific CoA, and ISO-certified supply chain support regulatory submissions requiring documented traceability [3]. This application is particularly relevant for quality control laboratories supporting bromodomain inhibitor drug candidates derived from the spiro[cyclobutane-1,3'-indolin]-2'-one scaffold.

Synthetic Intermediate for PROTAC and Molecular Glue Design

The scaffold's defined substitution vectors (5'- and 7'-positions for linker attachment, 3-position for additional diversification) make it a suitable core for designing heterobifunctional degraders (PROTACs) targeting BRD4 [1]. The BD1 selectivity of the scaffold may enable preferential degradation of BRD4 over BRD2/3, a profile of interest for dissecting BET protein biology and reducing the toxicity associated with pan-BET degradation [1].

Building Block for Electrochemical Library Synthesis in Academic Screening

Academic screening laboratories can leverage the metal-free electrochemical selenylation method reported in J. Org. Chem. (2024) to generate diverse 3-substituted derivatives from the parent scaffold under sustainable conditions [2]. The broad substrate scope (60-90% yield range) and mild conditions enable rapid library construction for phenotypic or target-based screening without the need for specialized transition-metal catalysis infrastructure [2].

Quote Request

Request a Quote for Spiro[cyclobutane-1,3'-indolin]-2'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.